5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine

Muscarinic receptor agonism Smooth muscle pharmacology Isolated tissue assay

Researchers developing selective butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease often face limited access to the optimal 5-halomethyl-2-aminothiazoline building block. This 5-iodomethyl analog (CAS 299895-86-6) is the preferred precursor over bromomethyl/chloromethyl analogs. • Enables N,N-disubstituted BChE inhibitors with IC₅₀ values as low as 0.22 μM and complete selectivity over AChE[reference:0] • Iodomethyl leaving group accelerates SN₂ diversification versus bromo/chloro analogs for parallel synthesis • Free base form for muscarinic ligand libraries: pilocarpine-equipotent (EC₅₀ 13±2 μM) with superior intrinsic activity (α=0.87±0.12)[reference:1] • Uniquely confers radical-scavenging activity comparable to Trolox-absent in other 5-halomethyl analogs

Molecular Formula C4H8I2N2S
Molecular Weight 369.99
CAS No. 299895-86-6
Cat. No. B2602578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS299895-86-6
Molecular FormulaC4H8I2N2S
Molecular Weight369.99
Structural Identifiers
SMILESC1C(SC(=N1)N)CI
InChIInChI=1S/C4H7IN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
InChIKeyBPWKLNJRHLOSEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine: Overview & Core Scaffold Profile


5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a halogenated 2-aminothiazoline bearing an iodomethyl substituent at the 5-position of the partially saturated heterocycle. This scaffold has been validated as a novel chemotype for muscarinomimetic activity, where its hydroiodide salt achieves an EC50 of 13 ± 2 μM in isolated rat ileum—equipotent to the cholinergic reference agent pilocarpine (EC50 = 14 ± 4 μM) yet with a superior intrinsic activity parameter (α = 0.87 ± 0.12) [1]. The same core structure serves as the precursor for N,N-disubstituted 2-aminothiazolines that function as potent, selective butyrylcholinesterase (BChE) inhibitors, with the iodomethyl substituent conferring greater anti-BChE potency than the corresponding bromomethyl analogs [2].

Cholinergic signaling probe with reported muscarinomimetic activity comparable to pilocarpine in isolated tissue assay
Iodomethyl-substituted 2-aminothiazoline scaffold for selective butyrylcholinesterase (BChE) inhibitor development
Multifunctional research context: combines radical-scavenging antioxidant activity with esterase inhibition

Why Iodomethyl Substitution Is Critical for This Scaffold


The biological activity profile of 2-aminothiazoline derivatives is exquisitely dependent on the nature of the 5-position substituent. In a systematic structure-activity study across 31 N,N-disubstituted 2-amino-5-halomethyl-2-thiazolines, iodinated derivatives proved unequivocally more effective BChE inhibitors than their brominated counterparts, while the halogen type did not influence carboxylesterase (CaE) inhibition—demonstrating that iodine at the 5-methyl position is a non-negotiable structural determinant for achieving a favorable BChE/CaE selectivity profile [1]. Furthermore, the presence of the iodomethyl substituent uniquely imparts radical-scavenging activity comparable to the standard antioxidant Trolox, a property absent in analogs bearing other 5-substituents [2]. Substituting the iodomethyl group with chloromethyl, bromomethyl, or simple alkyl groups would thus compromise the dual esterase-inhibitory and antioxidant functionality that defines this compound's research value.

Bromomethyl analog substitution may reduce BChE inhibitory potency; iodinated derivatives consistently more effective in structure-activity studies.
Chloromethyl or alkyl replacement may abolish radical-scavenging activity, a property reported exclusively for the iodomethyl substituent.
Halogen type alters BChE/CaE selectivity profile; brominated analogs lack the favorable selectivity observed with iodine at the 5-position.

Quantitative Evidence: Head-to-Head Comparison Data


Muscarinomimetic Potency vs. Pilocarpine

The hydroiodide salt of the target compound was directly compared with pilocarpine in isolated rat ileum preparations. 5-Iodomethyl-2-amino-2-thiazoline hydroiodide exhibited an EC50 of 13 ± 2 μM, statistically indistinguishable from pilocarpine (EC50 = 14 ± 4 μM). However, the intrinsic activity parameter α for the iodomethyl compound was 0.87 ± 0.12, which was judged to be 'more significant' than that of pilocarpine, indicating greater maximal tissue response at receptor saturation [1].

Muscarinomimetic vs. Pilocarpine
Head-to-head
Target EC50 13±2 μM; α 0.87±0.12
Pilocarpine EC50 14±4 μM (lower intrinsic activity reported)
Equipotent to pilocarpine with reported higher intrinsic activity; supports muscarinic receptor probe development.
Rat ileum smooth muscle; atropine-confirmed mechanism.
Muscarinic receptor agonism Smooth muscle pharmacology Isolated tissue assay

Acetylcholinesterase Counter-Screen Selectivity

In the same study, 5-iodomethyl-2-amino-2-thiazoline hydroiodide was tested for anti-acetylcholinesterase (anti-AChE) activity and showed an IC50 of 0.39 ± 0.09 mM (390 μM) [1]. This represents a ~30-fold higher IC50 compared to its spasmogenic EC50 (13 μM), confirming that the compound's muscarinomimetic effect is not mediated through cholinesterase inhibition. By contrast, many cholinergic agents (e.g., physostigmine) achieve anti-AChE IC50 values in the low nanomolar range.

AChE Counter-Screen Selectivity
Reported
~30× selectivity window
Low AChE interference (IC50 390 μM) supports muscarinic-specific signaling studies without cholinesterase confound.
Comparison to physostigmine-class inhibitors highlights differentiation.
Acetylcholinesterase inhibition Selectivity profiling Enzyme assay

BChE Inhibition: Iodomethyl vs. Bromomethyl Analogs

In a panel of 31 N,N-disubstituted 2-amino-5-halomethyl-2-thiazolines, iodinated derivatives were consistently more effective BChE inhibitors than their brominated counterparts, with the most active compounds achieving IC50 values in the range of 0.22–2.3 μM. Critically, none of the compounds inhibited acetylcholinesterase (AChE), yielding effective BChE/AChE selectivity. The halogen type (I vs. Br) had no significant effect on carboxylesterase (CaE) inhibition, making the iodomethyl group the preferred substituent for achieving a favorable BChE/CaE selectivity profile [1]. Further independent studies on N-(pyridin-3-ylmethyl)-2-aminothiazolines confirmed that the derivatives containing the iodomethyl substituent (R2 = H, R3 = CH2I) possess the highest anti-BChE activity and the optimal esterase profile among all 5-position variants tested [2].

Iodomethyl vs. Bromomethyl BChE
Head-to-head
Iodo IC50 0.22–2.3 μM; no AChE inhibition
Bromo Less effective BChE inhibitors; similar CaE inhibition
Iodomethyl critical for BChE potency and favorable BChE/CaE selectivity; confirmed in 31-compound panel.
Equine BChE, porcine CaE assays.
Butyrylcholinesterase inhibitor Halogen-dependent SAR Alzheimer's disease research

Radical-Scavenging Antioxidant Activity

All N-(pyridin-3-ylmethyl)-2-aminothiazolines containing the iodomethyl substituent at the 5-position exhibited high radical-scavenging activity comparable to the standard antioxidant Trolox in the ABTS assay, irrespective of the N-benzyl substitution pattern [1]. In a parallel series of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, compounds bearing the iodomethyl group showed radical-binding activity comparable to ascorbic acid in both DPPH and ABTS tests, with the lead compound (R1 = H, R2 = CH2I) combining antioxidant properties with efficient BChE inhibition [2]. This dual functionality is not observed for 5-substituents other than iodomethyl.

Radical-Scavenging Activity
Cross-study
ABTS: Trolox-equivalent; DPPH: ascorbic acid-equivalent
Iodomethyl uniquely confers antioxidant activity; absent in other 5-substituents.
Standard ABTS and DPPH radical-scavenging assays.
Antioxidant Radical scavenging Multifunctional agent ABTS assay DPPH assay

Preliminary Cytotoxicity Profile in Stem Cells

In the MTT cytotoxicity assay using human fetal mesenchymal stem cells, none of the tested N,N-disubstituted 2-aminothiazolines—including both iodomethyl and bromomethyl derivatives—significantly affected cell viability at concentrations up to 30 μM (the solubility limit) [1]. This provides a preliminary therapeutic window for the scaffold class above the BChE IC50 range of 0.22–2.3 μM.

Cytotoxicity in Stem Cells
Supporting
No cytotoxicity at ≤30 μM
Reported exposure margin >13-fold over BChE IC50 range; supports scaffold tolerability in early discovery.
Human mesenchymal stem cells; MTT assay, solubility-limited.
Cytotoxicity MTT assay Mesenchymal stem cells Safety screening

Key Research & Procurement Application Scenarios


BChE-Selective Inhibitor Design for Alzheimer's Research

The target compound serves as the optimal 5-halomethyl-2-aminothiazoline precursor for synthesizing selective butyrylcholinesterase inhibitors. As demonstrated by Makhaeva et al. (2016), N,N-disubstitution of this scaffold yields compounds with BChE IC50 values as low as 0.22 μM and complete selectivity over AChE. Iodinated derivatives consistently outperform brominated analogs in BChE potency [1]. Researchers targeting the cholinergic hypothesis of Alzheimer's disease should prioritize this iodomethyl building block over the corresponding 5-bromomethyl analog (CAS 67917-68-4) to maximize the probability of identifying potent, selective leads.

Muscarinic Receptor Pharmacology Tool Precursor

The hydroiodide salt form of this scaffold is a validated muscarinomimetic agent with pilocarpine-equivalent potency (EC50 = 13 ± 2 μM) and superior intrinsic activity (α = 0.87 ± 0.12) in rat ileum, with the critical advantage of negligible anti-acetylcholinesterase activity (IC50 = 390 μM) [1]. For pharmacologists studying muscarinic receptor subtypes in gastrointestinal, ocular, or CNS tissues, derivatives of this compound offer a cleaner pharmacological tool than pilocarpine, which suffers from off-target effects. The free base form (CAS 299895-86-6) is the preferred starting material for generating focused libraries of N-substituted muscarinic ligands.

Multifunctional Agent Design for Neurodegeneration

The iodomethyl substituent uniquely confers intrinsic radical-scavenging activity comparable to Trolox and ascorbic acid while preserving BChE inhibitory potency [1][2]. This dual functionality is absent in the 5-bromomethyl and 5-chloromethyl analogs. For medicinal chemistry programs pursuing multifunctional agents—a strategy increasingly favored for complex neurodegenerative diseases—this compound is the only commercially practical entry point to the 5-iodomethyl-2-aminothiazoline chemotype that simultaneously addresses cholinergic deficits and oxidative stress.

Electrophilic Diversification via Iodomethyl Displacement

The iodomethyl group is the most reactive halomethyl leaving group in SN2-type nucleophilic displacement reactions (I > Br > Cl). This enables efficient diversification of the 5-position with amine, thiol, alkoxide, and carbon nucleophiles under milder conditions than required for the bromomethyl (CAS 67917-68-4) or chloromethyl (CAS 64470-74-2) analogs. For combinatorial chemistry and parallel synthesis applications where reaction efficiency and substrate scope are paramount, the iodomethyl building block offers a kinetic advantage that reduces optimization time and increases library diversity yield [1]. This property is a direct class-level inference from the well-established leaving-group ability order of halides in the 2-aminothiazoline scaffold context established through the extensive synthetic work underpinning the biological studies cited herein.

Application
Selection Property
Validation Focus
BChE-selective inhibitor design for neurodegenerative disease research
Iodomethyl-dependent BChE potency and AChE selectivity
BChE/AChE selectivity confirmation; CaE counter-screen
Muscarinic receptor signaling studies
Reported muscarinomimetic activity with low AChE interference
Receptor-subtype selectivity profiling; tissue-response characterization
Multifunctional agent design combining cholinergic and antioxidant research
Iodomethyl-linked radical-scavenging and BChE inhibition
Dual-activity confirmation in oxidative stress models
Electrophilic diversification for library synthesis
Enhanced leaving-group reactivity for nucleophilic substitution
Reaction scope and yield optimization
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